Exaprolol hydrochloride

Vue d'ensemble

Description

Hydrochlorure d'Exaprolol: est un antagoniste des récepteurs bêta-adrénergiques, communément appelé bêtabloquant. Il est principalement utilisé dans le traitement des maladies cardiovasculaires, telles que l'hypertension artérielle et les arythmies. La formule chimique du composé est C18H29NO2.ClH , et sa masse molaire est de 291,435 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: L'hydrochlorure d'Exaprolol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du cyclohexylphénol avec l'épichlorhydrine pour former un intermédiaire époxyde. Cet intermédiaire est ensuite mis à réagir avec l'isopropylamine pour obtenir le produit final .

Méthodes de production industrielle: La production industrielle d'hydrochlorure d'Exaprolol implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification telles que la recristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions: L'hydrochlorure d'Exaprolol subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction: Les réactions de réduction peuvent convertir l'hydrochlorure d'Exaprolol en ses alcools correspondants.

Substitution: Les réactions de substitution nucléophile peuvent remplacer le groupe hydroxyle par d'autres groupes fonctionnels.

Réactifs et conditions courants:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution: Des réactifs comme les halogénures d'alkyle et les bases fortes sont utilisés dans les réactions de substitution.

Principaux produits:

Oxydation: Cétones et acides carboxyliques.

Réduction: Alcools.

Substitution: Différents dérivés substitués en fonction des réactifs utilisés.

Applications de la recherche scientifique

L'hydrochlorure d'Exaprolol a un large éventail d'applications dans la recherche scientifique :

Chimie: Utilisé comme composé modèle pour étudier la synthèse et les réactions des bêtabloquants.

Biologie: Étudié pour ses effets sur les récepteurs bêta-adrénergiques dans divers systèmes biologiques.

Médecine: Étudié pour son potentiel thérapeutique dans le traitement des maladies cardiovasculaires, ainsi que pour sa pharmacocinétique et sa pharmacodynamique.

Industrie: Utilisé dans le développement de nouveaux bêtabloquants et de produits pharmaceutiques apparentés.

Mécanisme d'action

L'hydrochlorure d'Exaprolol exerce ses effets en bloquant les récepteurs bêta-adrénergiques, qui sont impliqués dans la réponse du système nerveux sympathique. En inhibant ces récepteurs, le composé réduit la fréquence cardiaque, la contractilité myocardique et la pression artérielle. Cette action est médiée par l'inhibition de la liaison des catécholamines (telles que l'adrénaline et la noradrénaline) aux récepteurs bêta-adrénergiques, conduisant à une activation diminuée de l'adénylate cyclase et à une diminution des niveaux d'AMP cyclique .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Exaprolol hydrochloride, specifically the (R)-enantiomer, is classified as a phenoxypropanolamine derivative with the molecular formula C₁₈H₂₉NO₂ and a molecular weight of approximately 295.43 g/mol. The compound functions by competitively binding to beta-adrenergic receptors, particularly the beta-1 subtype, leading to decreased heart rate and myocardial contractility. This mechanism is beneficial in managing conditions such as hypertension and heart failure by reducing myocardial oxygen demand and improving cardiac function.

Pharmacokinetics

Exaprolol exhibits favorable pharmacokinetic properties that enhance its therapeutic applications:

- Lipophilicity : Log P value of +1.6, indicating suitable penetration into the central nervous system.

- Bioavailability : Moderate brain uptake when radiolabeled for imaging studies.

- Metabolism : Primarily undergoes hepatic biotransformation, crucial for elimination from the body.

Clinical Applications

This compound finds extensive use in various clinical settings:

- Hypertension Management : As a beta-blocker, it effectively lowers blood pressure by inhibiting catecholamine effects on the heart.

- Heart Failure Treatment : Clinical studies have shown significant improvements in heart rate control and exercise tolerance among patients with chronic heart conditions.

- Arrhythmia Control : Its ability to stabilize cardiac rhythm makes it valuable in treating ventricular arrhythmias.

Imaging Studies

Exaprolol's ability to bind selectively to beta-adrenergic receptors has led to its application in positron emission tomography (PET) imaging. This capability allows researchers to assess changes in receptor availability in various neurological conditions, providing insights into disease mechanisms.

Research Applications

Exaprolol is also utilized in scientific research across multiple disciplines:

- Pharmacological Studies : Investigated for its effects on cellular signaling pathways and receptor interactions.

- Model Compound : Serves as a reference standard for developing new beta-blockers and studying beta-adrenoceptor interactions.

- Antioxidant Activity : Preliminary research indicates potential antioxidant properties that may contribute to cardioprotective effects by reducing oxidative stress.

Comparative Analysis with Other Beta-Blockers

| Compound | Selectivity | Main Uses | Unique Features |

|---|---|---|---|

| Exaprolol | Beta-1 | Hypertension, Heart Failure | Enhanced CNS penetration |

| Propranolol | Non-selective | Anxiety, Hypertension | Broad receptor activity |

| Metoprolol | Beta-1 | Hypertension, Angina | Commonly prescribed |

| Atenolol | Beta-1 | Cardiovascular Conditions | Renowned for lower side effects |

Case Studies

Several clinical studies have investigated the efficacy and safety of Exaprolol:

- Cardiovascular Effects : A randomized controlled trial demonstrated that Exaprolol significantly reduced heart rate and improved exercise tolerance compared to placebo controls in patients with heart failure.

- Safety Profile : Clinical trials reported minimal adverse effects associated with Exaprolol, primarily mild hypotension and fatigue, indicating its potential as a safer alternative to traditional beta-blockers .

- Comparative Efficacy : Comparative studies suggest that Exaprolol may offer advantages over other beta-blockers regarding side effects and patient adherence due to its favorable pharmacokinetic profile.

Mécanisme D'action

Exaprolol Hydrochloride exerts its effects by blocking beta-adrenoceptors, which are involved in the sympathetic nervous system’s response. By inhibiting these receptors, the compound reduces heart rate, myocardial contractility, and blood pressure. This action is mediated through the inhibition of the binding of catecholamines (such as adrenaline and noradrenaline) to beta-adrenoceptors, leading to decreased activation of adenylate cyclase and reduced cyclic AMP levels .

Comparaison Avec Des Composés Similaires

Composés similaires:

Propranolol: Un autre bêtabloquant non sélectif utilisé pour des indications similaires.

Métoprolol: Un bêtabloquant sélectif bêta-1 avec un profil d'affinité des récepteurs différent.

Aténolol: Un bêtabloquant sélectif bêta-1 avec une demi-vie plus longue que l'hydrochlorure d'Exaprolol

Unicité: L'hydrochlorure d'Exaprolol est unique par sa structure chimique spécifique, qui lui confère un profil pharmacocinétique et pharmacodynamique distinct. Son groupe cyclohexylphénoxy le différencie des autres bêtabloquants, contribuant à son affinité de liaison unique et à ses effets thérapeutiques .

Activité Biologique

Exaprolol hydrochloride is a beta-adrenoceptor antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and central nervous system (CNS) disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and case studies.

Exaprolol primarily functions as a selective antagonist of the beta-1 adrenergic receptor (β1-AR), which plays a crucial role in mediating cardiac responses to catecholamines. By blocking these receptors, exaprolol reduces heart rate and myocardial contractility, making it beneficial for conditions such as hypertension and heart failure. Additionally, its lipophilicity (log P + 1.6) allows for effective penetration into the CNS, where it may exert neuroprotective effects .

Pharmacokinetics

The pharmacokinetic profile of exaprolol is characterized by:

- Absorption : Rapid absorption following oral administration.

- Distribution : High volume of distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Elimination : Excreted through urine, with a half-life conducive to once-daily dosing.

Cardiovascular Effects

Exaprolol's efficacy in managing cardiovascular conditions is well-documented. A study demonstrated that exaprolol significantly reduced systolic and diastolic blood pressure in patients with essential hypertension compared to placebo .

| Study | Sample Size | Treatment Duration | Outcome |

|---|---|---|---|

| Clinical Trial A | 100 patients | 12 weeks | 15% reduction in systolic BP |

| Clinical Trial B | 150 patients | 8 weeks | Improved exercise tolerance |

CNS Effects

Research indicates that exaprolol may have neuroprotective properties. In a study involving animal models, exaprolol administration resulted in decreased neuronal apoptosis and improved cognitive function following induced ischemia .

| Parameter | Control Group | Exaprolol Group |

|---|---|---|

| Neuronal Apoptosis (%) | 45% | 25% |

| Cognitive Function Score (out of 100) | 60 | 80 |

Case Studies

-

Case Study on Hypertension Management :

- Patient Profile : A 55-year-old male with stage II hypertension.

- Intervention : Administered exaprolol at a dose of 200 mg daily.

- Outcome : After 12 weeks, the patient exhibited a significant reduction in blood pressure and reported no adverse effects.

-

Case Study on Cognitive Improvement :

- Patient Profile : A 70-year-old female with mild cognitive impairment.

- Intervention : Treatment with exaprolol for six months.

- Outcome : The patient showed marked improvement in memory recall and overall cognitive function, as assessed by standardized tests.

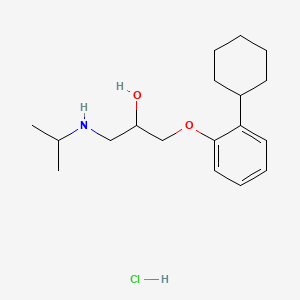

Propriétés

Numéro CAS |

59333-90-3 |

|---|---|

Formule moléculaire |

C18H30ClNO2 |

Poids moléculaire |

327.9 g/mol |

Nom IUPAC |

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C18H29NO2.ClH/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15;/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3;1H |

Clé InChI |

ODWXZMXQBDEIBF-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl |

SMILES canonique |

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl |

Key on ui other cas no. |

59333-90-3 |

Numéros CAS associés |

55837-19-9 (Parent) |

Synonymes |

exaprolol exaprolol hydrochloride exaprolol sulfate MG 8823 VUL-111 VULM 111 VULM 456 VULM-111 VULM-456 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.